molecular formula C29H34NO2+ B1249183 Umeclidinium CAS No. 869185-19-3

Umeclidinium

Cat. No. B1249183
CAS RN: 869185-19-3
M. Wt: 428.6 g/mol
InChI Key: FVTWTVQXNAJTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Umeclidinium is a quaternary ammonium ion that is quinuclidine substituted at positions 1 and 4 by 2-(benzyloxy)ethyl and hydroxy(diphenyl)methyl groups respectively. It has a role as a muscarinic antagonist.
Umeclidinium is a long-acting muscarinic antagonist (LAMA) used as maintenance treatment for symptoms of chronic obstructive pulmonary disease (COPD). It is available as a once-daily inhalation monotherapy or as a fixed-dose combination product with the long-acting beta2-agonist vilanterol. COPD is a progressive obstructive lung disease characterized by shortness of breath, cough, sputum production, and chronically poor airflow with a forced expiratory volume in 1 second (FEV1) of less than 80%. By blocking the M3 muscarinic receptor which is highly expressed in airway smooth muscle of the lungs, umeclidinium inhibits the binding of acetylcholine and thereby opens up the airways by preventing bronchoconstriction. Its use has been shown to provide clinically significant, sustained improvements in lung function.

Scientific Research Applications

Applications of Umeclidinium in Scientific Research

  • COPD Treatment : Umeclidinium has been approved by the FDA for maintenance treatment of COPD and is recognized for its significant improvement in lung function and quality of life in moderate-to-severe COPD patients. It offers convenient dosing and is well tolerated (Manickam, Asija, & Aronow, 2014).

  • Pharmacokinetics Study : A novel method was developed to study the pharmacokinetics of [14C]Umeclidinium, evaluating its safety, tolerability, and systemic exposure. This research broadens the understanding of Umeclidinium's absorption and distribution, providing insights into its efficacy as a topical therapy for primary hyperhidrosis (Dumitrescu et al., 2016).

  • Meta-Analysis in COPD Treatment : A meta-analysis of randomized clinical trials revealed that Umeclidinium bromide, delivered via Ellipta™ inhaler, is an effective and well-tolerated treatment for COPD, suggesting its potential as an alternative to existing LAMAs (Segreti, Calzetta, Rogliani, & Cazzola, 2014).

  • Cost-Effectiveness in COPD Treatment : An analysis evaluated the cost-effectiveness of combination therapy with Umeclidinium/vilanterol compared to tiotropium in symptomatic COPD patients, indicating that Umeclidinium/vilanterol could be a cost-effective treatment alternative (Miravitlles et al., 2016).

  • Pharmacokinetics in Patients with CYP2D6 Deficiency : A study investigated the pharmacokinetics and pharmacodynamics of Umeclidinium in patients with normal and deficient CYP2D6 metabolism, finding favorable safety and pharmacokinetic profiles in both populations (Cahn et al., 2013).

  • Potential Application in Asthma Treatment : Umeclidinium's potential application as a novel therapeutic approach for patients with severe uncontrolled asthma, despite maximal therapy, was highlighted. However, further studies are needed for regulatory approval since only phase II clinical trials have been conducted at present (Ferrando et al., 2017).

  • Pharmacokinetic and Pharmacodynamic Properties : Research on the absorption, distribution, metabolism, and elimination (ADME) of Umeclidinium following single IV and oral doses showed that oral Umeclidinium bioavailability is negligible, and intravenous Umeclidinium is mainly removed from plasma by metabolism (Kelleher et al., 2012).

properties

CAS RN

869185-19-3

Product Name

Umeclidinium

Molecular Formula

C29H34NO2+

Molecular Weight

428.6 g/mol

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol

InChI

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1

InChI Key

FVTWTVQXNAJTQP-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Other CAS RN

869185-19-3

synonyms

GSK573719
umeclidinium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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